molecular formula C8H15F2NO B13058389 3,3-Difluoro-1-isopropylpiperidin-4-ol CAS No. 1239596-55-4

3,3-Difluoro-1-isopropylpiperidin-4-ol

Cat. No.: B13058389
CAS No.: 1239596-55-4
M. Wt: 179.21 g/mol
InChI Key: AKZIHBNECWFLAG-UHFFFAOYSA-N
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Description

3,3-Difluoro-1-isopropylpiperidin-4-ol is a fluorinated piperidine derivative. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Difluoro-1-isopropylpiperidin-4-ol typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a suitable piperidine precursor is treated with a fluorinating agent under controlled conditions. The reaction conditions often include the use of solvents like acetonitrile or dichloromethane and temperatures ranging from room temperature to reflux .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient large-scale production .

Chemical Reactions Analysis

Types of Reactions

3,3-Difluoro-1-isopropylpiperidin-4-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted piperidines, ketones, and aldehydes, depending on the reaction conditions and reagents used.

Scientific Research Applications

3,3-Difluoro-1-isopropylpiperidin-4-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing new pharmaceuticals with enhanced efficacy and stability.

    Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,3-Difluoro-1-isopropylpiperidin-4-ol involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to enzymes and receptors, leading to increased biological activity. The compound may inhibit or activate specific pathways, depending on its structure and the target molecule .

Comparison with Similar Compounds

Similar Compounds

  • 3,3-Difluoro-1-propylpiperidin-4-ol
  • 3,3,4-Trifluoropyrrolidinyl derivatives
  • Fluorinated piperidine hydrochloride

Uniqueness

3,3-Difluoro-1-isopropylpiperidin-4-ol is unique due to its specific fluorination pattern and the presence of the isopropyl group. This combination enhances its stability and biological activity compared to other similar compounds .

Properties

CAS No.

1239596-55-4

Molecular Formula

C8H15F2NO

Molecular Weight

179.21 g/mol

IUPAC Name

3,3-difluoro-1-propan-2-ylpiperidin-4-ol

InChI

InChI=1S/C8H15F2NO/c1-6(2)11-4-3-7(12)8(9,10)5-11/h6-7,12H,3-5H2,1-2H3

InChI Key

AKZIHBNECWFLAG-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1CCC(C(C1)(F)F)O

Origin of Product

United States

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